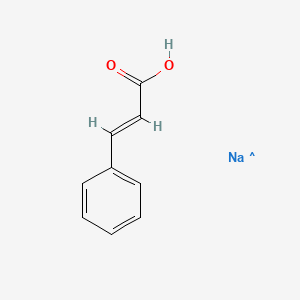
Cinnamylic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamic acid, sodium salt is an organic compound with the chemical formula C9H7NaO2. It is the sodium salt form of cinnamic acid, which is a white crystalline compound that is slightly soluble in water and freely soluble in many organic solvents. Cinnamic acid is classified as an unsaturated carboxylic acid and occurs naturally in a number of plants. The sodium salt form is often used in various chemical and industrial applications due to its enhanced solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamic acid, sodium salt can be synthesized through several methods. One common method involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde (such as benzaldehyde) and an acid anhydride (such as acetic anhydride) in the presence of a base (such as sodium acetate). The reaction is typically carried out under reflux conditions for several hours, followed by acid hydrolysis to yield cinnamic acid, which can then be neutralized with sodium hydroxide to form the sodium salt .
Another method involves the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide as a reagent, along with 4-dimethylaminopyridine and pyridine as bases, and N-methyl-2-pyrrolidinone as a solvent. This reaction is carried out at reflux temperatures (180-190°C) for 8-12 hours .
Industrial Production Methods
On an industrial scale, cinnamic acid, sodium salt is produced using similar synthetic routes but optimized for large-scale production. The Perkin reaction is often employed due to its efficiency and relatively simple reaction conditions. The reaction mixture is typically processed in large reactors, and the resulting cinnamic acid is neutralized with sodium hydroxide to form the sodium salt. The product is then purified through recrystallization or other separation techniques to obtain high-purity cinnamic acid, sodium salt.
Chemical Reactions Analysis
Types of Reactions
Cinnamic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: Cinnamic acid can be oxidized to form benzaldehyde and benzoic acid.
Reduction: It can be reduced to form hydrocinnamic acid.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Hydrocinnamic acid.
Substitution: Nitro-cinnamic acid, bromo-cinnamic acid, and sulfo-cinnamic acid.
Scientific Research Applications
Cinnamic acid, sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Biology: It is studied for its antimicrobial, antioxidant, and anti-inflammatory properties.
Industry: It is used in the production of flavorings, synthetic indigo, and certain pharmaceuticals.
Mechanism of Action
Cinnamic acid and its derivatives exert their effects through various mechanisms, including:
Antioxidant Activity: Cinnamic acid terminates radical chain reactions by donating electrons that react with radicals to form stable products.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: It reduces the production of pro-inflammatory cytokines and increases anti-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits tumor growth through various molecular pathways.
Comparison with Similar Compounds
Cinnamic acid, sodium salt can be compared with other similar compounds, such as:
Benzoic Acid: Both are carboxylic acids, but cinnamic acid has an additional double bond and phenyl group, making it more reactive in certain chemical reactions.
Phenylacetic Acid: Similar to cinnamic acid but lacks the double bond, resulting in different reactivity and applications.
Phenylpropanoic Acid: Similar structure but with a saturated carbon chain, leading to different chemical properties and uses.
Cinnamic acid, sodium salt is unique due to its unsaturated carboxylic acid structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C9H8NaO2 |
|---|---|
Molecular Weight |
171.15 g/mol |
InChI |
InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/b7-6+; |
InChI Key |
GSZVVJCRKFJSRO-UHDJGPCESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O.[Na] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















